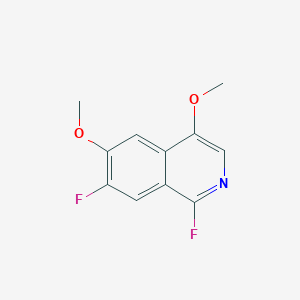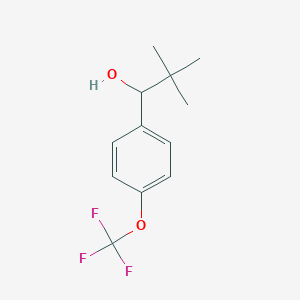![molecular formula C13H19ClN2O B8303941 [5-Chloro-2-(3-methoxypropyl)pyridin-4-ylmethyl]cyclopropylamine](/img/structure/B8303941.png)
[5-Chloro-2-(3-methoxypropyl)pyridin-4-ylmethyl]cyclopropylamine
Vue d'ensemble
Description
[5-Chloro-2-(3-methoxypropyl)pyridin-4-ylmethyl]cyclopropylamine is a synthetic organic compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of a cyclopropylamine group attached to a pyridine ring, which is further substituted with a chloro and a methoxypropyl group. The unique structure of this compound makes it an interesting subject for research in various fields of chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-Chloro-2-(3-methoxypropyl)pyridin-4-ylmethyl]cyclopropylamine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3-methoxypropylamine and a chlorinated pyridine derivative.
Introduction of the Cyclopropylamine Group: The cyclopropylamine group can be introduced via a nucleophilic substitution reaction, where a cyclopropylamine reacts with the chlorinated pyridine intermediate.
Final Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
[5-Chloro-2-(3-methoxypropyl)pyridin-4-ylmethyl]cyclopropylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium alkoxide in an alcohol solvent.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
[5-Chloro-2-(3-methoxypropyl)pyridin-4-ylmethyl]cyclopropylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of [5-Chloro-2-(3-methoxypropyl)pyridin-4-ylmethyl]cyclopropylamine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [5-Chloro-2-(3-methoxypropyl)pyridin-4-ylmethyl]amine
- [5-Chloro-2-(3-methoxypropyl)pyridin-4-ylmethyl]ethylamine
- [5-Chloro-2-(3-methoxypropyl)pyridin-4-ylmethyl]propylamine
Uniqueness
The presence of the cyclopropylamine group in [5-Chloro-2-(3-methoxypropyl)pyridin-4-ylmethyl]cyclopropylamine distinguishes it from other similar compounds. This unique structural feature may confer specific biological activities and chemical reactivity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H19ClN2O |
|---|---|
Poids moléculaire |
254.75 g/mol |
Nom IUPAC |
N-[[5-chloro-2-(3-methoxypropyl)pyridin-4-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C13H19ClN2O/c1-17-6-2-3-12-7-10(13(14)9-16-12)8-15-11-4-5-11/h7,9,11,15H,2-6,8H2,1H3 |
Clé InChI |
LQXSECWKYXFHAJ-UHFFFAOYSA-N |
SMILES canonique |
COCCCC1=CC(=C(C=N1)Cl)CNC2CC2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[4.2.0]oct-2-en-7-one ethylene ketal](/img/structure/B8303875.png)




![2-[(2-Chloro-6-aminophenyl)amino]ethanol](/img/structure/B8303917.png)
![4-((2-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)phenol](/img/structure/B8303921.png)

![2-Chloro-4-(2-carbamoylethylamino)-7-methylthieno[3,2-d]pyrimidine](/img/structure/B8303930.png)


